beta-Methylcholine Iodide beta-Methylcholine Iodide
Brand Name: Vulcanchem
CAS No.: 60154-19-0
VCID: VC8470189
InChI: InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
SMILES: CC(C[N+](C)(C)C)O.[I-]
Molecular Formula: C6H16INO
Molecular Weight: 245.10 g/mol

beta-Methylcholine Iodide

CAS No.: 60154-19-0

Cat. No.: VC8470189

Molecular Formula: C6H16INO

Molecular Weight: 245.10 g/mol

* For research use only. Not for human or veterinary use.

beta-Methylcholine Iodide - 60154-19-0

Specification

CAS No. 60154-19-0
Molecular Formula C6H16INO
Molecular Weight 245.10 g/mol
IUPAC Name 2-hydroxypropyl(trimethyl)azanium;iodide
Standard InChI InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1
Standard InChI Key FOILINVEQJRMPF-UHFFFAOYSA-M
SMILES CC(C[N+](C)(C)C)O.[I-]
Canonical SMILES CC(C[N+](C)(C)C)O.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Beta-Methylcholine Iodide, systematically named (2-hydroxypropyl)trimethylazanium iodide, belongs to the class of quaternary ammonium salts. Its molecular structure features a positively charged nitrogen atom bonded to three methyl groups and a 2-hydroxypropyl chain, with an iodide counterion . Key identifiers include:

PropertyValue
CAS Registry Number26112-50-5
IUPAC Name(2-hydroxypropyl)trimethylazanium iodide
Molecular FormulaC6H16INO\text{C}_6\text{H}_{16}\text{INO}
SMILES[I-].CC(O)CN+(C)C
InChI KeyFOILINVEQJRMPF-UHFFFAOYNA-M
PubChem CID10263892

The compound’s structural similarity to acetylcholine underpins its role in mimicking neurotransmitter activity.

Spectroscopic and Stereochemical Data

While detailed spectroscopic data (e.g., NMR, IR) were absent from the provided sources, its InChI code (InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1\text{InChI=1S/C}_6\text{H}_{16}\text{NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1}) confirms the absence of stereocenters and a planar quaternary nitrogen geometry . The hydrogen bond donor/acceptor counts (1 and 2, respectively) suggest moderate polarity, influencing its solubility profile .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Beta-Methylcholine Iodide exhibits a melting point of 160°C and exists as a white crystalline powder at room temperature . Its solubility characteristics, critical for formulation, are as follows:

SolventSolubility
Dimethyl Sulfoxide (DMSO)Highly soluble
WaterModerate solubility (requires sonication)
EthanolPartially soluble

For in vivo applications, recommended formulations include mixtures of DMSO, PEG300, Tween 80, and saline to enhance bioavailability .

Synthesis and Production Methods

Conventional Synthesis Pathways

Beta-Methylcholine Iodide is synthesized via quaternization of choline with methyl iodide. The reaction proceeds as follows:

Choline + Methyl IodideBeta-Methylcholine Iodide + Byproducts\text{Choline + Methyl Iodide} \rightarrow \text{Beta-Methylcholine Iodide + Byproducts}

This exothermic process requires controlled conditions to avoid over-alkylation. Industrial-scale production employs automated modules to ensure reproducibility, as evidenced by protocols adapted for radiolabeled analogs .

Radiolabeling Techniques

The PMC study highlights the use of [11C]-methyl iodide in synthesizing carbon-11-labeled choline derivatives, a methodology potentially adaptable to Beta-Methylcholine Iodide for positron emission tomography (PET) imaging . Such applications demand stringent control over reaction parameters (e.g., temperature, precursor purity) to achieve high radiochemical yields.

Biomedical and Research Applications

Cholinergic Receptor Studies

As a structural analog of acetylcholine, Beta-Methylcholine Iodide binds muscarinic and nicotinic receptors, facilitating studies on neurotransmitter release and receptor desensitization. Its quaternary ammonium group prevents blood-brain barrier penetration, limiting systemic effects and enabling peripheral cholinergic research.

Pharmacological Mechanistic Insights

In vitro assays demonstrate its capacity to enhance synaptic acetylcholine concentrations by competing with acetylcholinesterase, though with lower potency than endogenous acetylcholine. This property is exploited in models of myasthenia gravis and autonomic dysfunction.

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